

Solubility Profile of 4-Bromo-3-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-methylphenol**

Cat. No.: **B031395**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Bromo-3-methylphenol** in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to 4-Bromo-3-methylphenol

4-Bromo-3-methylphenol, also known as 4-bromo-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇BrO.^{[1][2]} It is a substituted phenol containing both a bromine atom and a methyl group attached to the phenol ring. Its physical properties, such as a melting point of 59-61°C, are well-documented.^{[1][3]} Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it may be used as an intermediate or a building block.^[4]

Solubility of 4-Bromo-3-methylphenol

Quantitative solubility data for **4-Bromo-3-methylphenol** in a range of common organic solvents is not readily available in published literature. However, qualitative assessments indicate its general solubility in polar organic solvents. For instance, it is documented to be soluble in methanol.^{[5][6]}

To provide a comparative context, the solubility of structurally similar compounds can offer valuable insights. p-Cresol (4-methylphenol), which shares the methylphenol backbone but lacks the bromo group, is soluble in organic solvents such as ethanol, ether, and chloroform.[7] The water solubility of p-cresol is approximately 2.4 g/100 mL at 25°C.[8] 4-Bromophenol, which has the bromine atom but not the methyl group, is also known to be soluble in polar organic solvents like ethanol and methanol but has limited solubility in non-polar solvents.[9] Based on these related compounds, a qualitative solubility profile for **4-Bromo-3-methylphenol** can be inferred.

Table 1: Qualitative and Comparative Solubility Data

Solvent	Solvent Type	Predicted Qualitative Solubility of 4-Bromo-3-methylphenol	Comparative Solubility of p-Cresol (4-methylphenol)
Methanol	Polar Protic	Soluble[5][6]	Soluble
Ethanol	Polar Protic	Soluble	Soluble[7]
Acetone	Polar Aprotic	Soluble	Soluble
Ethyl Acetate	Polar Aprotic	Soluble	Soluble
Diethyl Ether	Polar Aprotic	Soluble	Soluble[7]
Toluene	Non-polar	Sparingly Soluble to Soluble	Soluble
Hexane	Non-polar	Sparingly Soluble to Insoluble	Insoluble
Water	Polar Protic	Sparingly Soluble	~2.4 g/100 mL at 25°C[8]

Note: The qualitative solubility of **4-Bromo-3-methylphenol** is predicted based on the principle of "like dissolves like" and the known solubility of structurally similar compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various laboratory and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like **4-Bromo-3-methylphenol** in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent to form a saturated solution at a constant temperature.

Materials:

- **4-Bromo-3-methylphenol** (solute)
- Selected organic solvent
- Analytical balance
- Thermostatically controlled shaker or water bath
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 µm PTFE)
- Evaporating dish or pre-weighed vials
- Oven or vacuum desiccator

Procedure:

- Preparation: Add an excess amount of **4-Bromo-3-methylphenol** to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

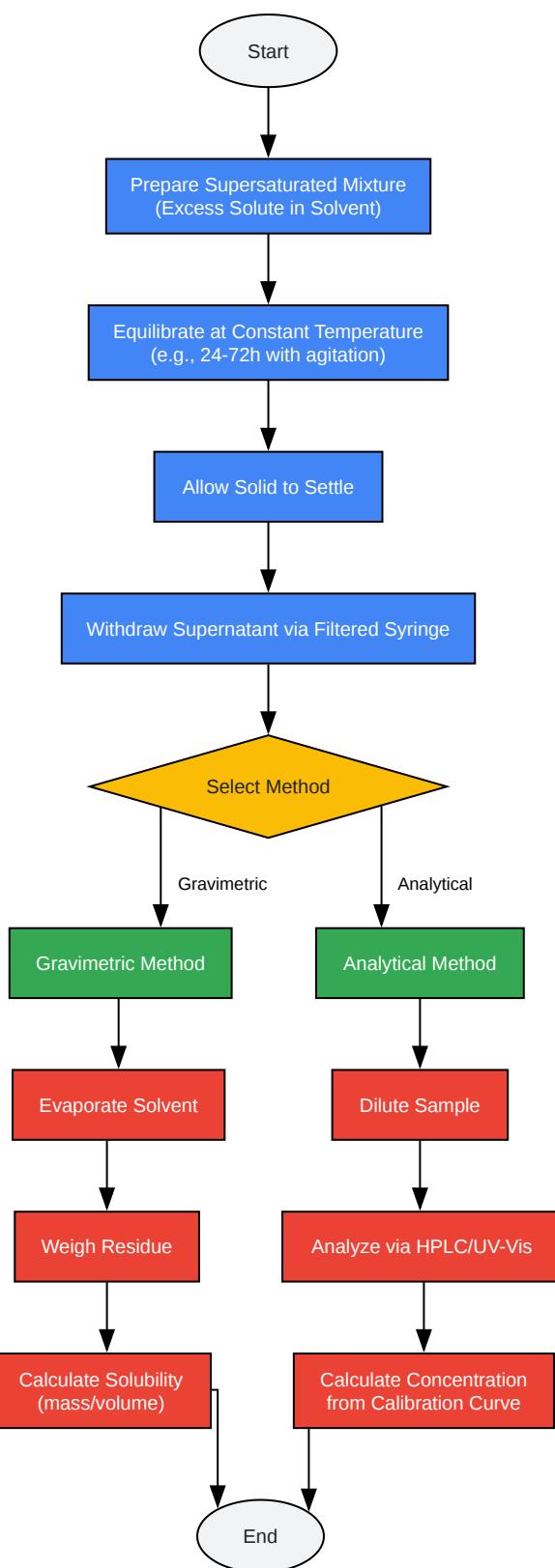
- Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
- Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
- Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's melting point can be used. Dry the remaining solid residue to a constant weight.
- Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

Analytical Concentration Method

This method involves creating a saturated solution and then determining the concentration of the solute in that solution using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Objective: To determine the concentration of the solute in a saturated solution at a specific temperature.

Materials:


- Same as the Isothermal Saturation Method.
- HPLC or UV-Vis Spectrophotometer.
- Volumetric flasks and pipettes.

Procedure:

- Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method to obtain a clear, filtered saturated solution.
- Dilution: Accurately dilute a known volume of the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
- Calibration: Prepare a series of standard solutions of **4-Bromo-3-methylphenol** of known concentrations in the same solvent.
- Analysis: Analyze the standard solutions using HPLC or UV-Vis to generate a calibration curve (absorbance or peak area versus concentration).
- Sample Measurement: Analyze the diluted sample solution under the same conditions.
- Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While specific quantitative solubility data for **4-Bromo-3-methylphenol** in common organic solvents is limited in the public domain, a strong qualitative understanding can be derived from its chemical structure and comparison with related molecules. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. This information is critical for optimizing reaction conditions, purification processes, and formulation development involving **4-Bromo-3-methylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-methylphenol | CAS#:14472-14-1 | Chemsoc [chemsoc.com]
- 4. nbinfo.com [nbinfo.com]
- 5. 4-Bromo-3-methylphenol manufacturers and suppliers in india [chemicalbook.com]
- 6. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 7. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility Profile of 4-Bromo-3-methylphenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031395#solubility-of-4-bromo-3-methylphenol-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com